(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 2-chloro-5-methylpyridine with hydroxylamine. One common method involves the use of phosgene (COCl2) as a reagent, where 3-methylpyridine-1-oxide is reacted with trimethylamine and then with phosgene at temperatures between -30°C and +50°C . The intermediate formed is then further reacted with phosgene at temperatures between 50°C and 150°C .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: A closely related compound with similar chemical properties.
2-Chloro-3-methyl-5-pyridineboronic acid: Another related compound used in organic synthesis.
Uniqueness
(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4- |
InChI Key |
MGXHHVLUUMAQPZ-WMZJFQQLSA-N |
Isomeric SMILES |
CC1=CC(=C(N=C1)Cl)/C=N\O |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=NO |
Origin of Product |
United States |
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